molecular formula C3H7N6O7P2-3 B11819651 [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine

[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine

Cat. No.: B11819651
M. Wt: 301.07 g/mol
InChI Key: XZTOTRSSGPPNTB-UHFFFAOYSA-K
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Description

[Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine is a compound that combines the properties of a phosphoryl group with a triazine ring The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the reaction of cyanuric chloride with various nucleophiles. For example, the reaction of cyanuric chloride with primary amines can yield di- and tri-substituted triazines . Another method involves the iron-catalyzed cyclization of aldehydes with ammonium iodide as the sole nitrogen source, which provides a straightforward and atom-efficient approach to 2,4,6-trisubstituted triazines .

Industrial Production Methods

Industrial production methods for triazine derivatives often involve large-scale reactions using cyanuric chloride as a starting material. The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane, with the reaction conditions optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The nucleophilic substitution reactions often involve the replacement of chlorine atoms in cyanuric chloride with nucleophiles such as amines, alcohols, or thiols .

Common Reagents and Conditions

Common reagents used in the reactions of triazine derivatives include primary amines, lithium alkoxides, and ammonium iodide. The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .

Major Products

The major products formed from these reactions are di- and tri-substituted triazines, which can have various functional groups attached to the triazine ring. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of [Hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, some triazine derivatives act as inhibitors of enzymes such as aromatase, which is involved in the biosynthesis of estrogens . Other derivatives may interact with DNA or proteins, leading to their biological effects .

Properties

Molecular Formula

C3H7N6O7P2-3

Molecular Weight

301.07 g/mol

IUPAC Name

[hydroxy(oxido)phosphoryl] phosphate;1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C3H6N6.H4O7P2/c4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6)/p-3

InChI Key

XZTOTRSSGPPNTB-UHFFFAOYSA-K

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.OP(=O)([O-])OP(=O)([O-])[O-]

Origin of Product

United States

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